molecular formula C21H21FN2O4S B2796521 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 862738-68-9

4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2796521
CAS No.: 862738-68-9
M. Wt: 416.47
InChI Key: NBYIVWRZIJLGSF-UHFFFAOYSA-N
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Description

4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound that features a combination of fluorophenyl, sulfonyl, tetrahydrofuran, and oxazole groups

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-14-4-6-15(7-5-14)19-24-21(20(28-19)23-13-17-3-2-12-27-17)29(25,26)18-10-8-16(22)9-11-18/h4-11,17,23H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYIVWRZIJLGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl and sulfonyl groups. The tetrahydrofuran moiety is then attached through a nucleophilic substitution reaction. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research may focus on its potential as a drug candidate for treating various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and sulfonyl-containing molecules. Examples are:

  • 4-((4-chlorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)oxazol-5-amine
  • 4-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)oxazol-5-amine

Uniqueness

The uniqueness of 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Biological Activity

4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound with potential biological activities. Its structure incorporates various functional groups that may interact with biological targets, making it a candidate for pharmacological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and properties:

PropertyValue
IUPAC Name4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
CAS Number862738-68-9
Molecular Weight359.43 g/mol
InChIInChI=1S/C21H21FN2O4S/c1-14...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl and oxazole moieties are particularly significant as they may facilitate binding to active sites of target proteins. Preliminary studies suggest that the compound may act as an inhibitor in various enzymatic pathways, potentially modulating cellular processes related to cancer and inflammation.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine exhibit significant antitumor properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:

Compound NameCell LineIC50 (μM)
FNA (related compound)HepG21.30
SAHA (reference compound)HepG217.25

These findings suggest that similar structural motifs in the target compound could confer comparable antitumor effects.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various assays. For example, docking studies and kinetic analyses have shown that derivatives of the compound can inhibit tyrosinase activity, a key enzyme in melanin production:

Compound IDIC50 (μM)
26 (fluorobenzylpiperazine derivative)0.18
Kojic Acid (reference)17.76

This competitive inhibition indicates that the compound may have applications in dermatological treatments aimed at hyperpigmentation disorders.

Case Studies

Several case studies have highlighted the biological relevance of compounds structurally similar to 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine:

  • Anticancer Properties : A study demonstrated that a derivative exhibited a tumor growth inhibition rate of approximately 48% in xenograft models, indicating its potential as an anticancer agent.
  • Tyrosinase Inhibition : Research on tyrosinase inhibitors revealed that certain modifications in the molecular structure significantly enhanced inhibitory potency, suggesting avenues for optimizing the target compound for better efficacy.

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